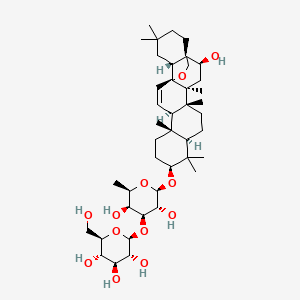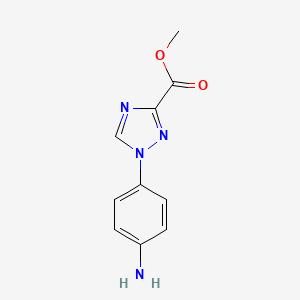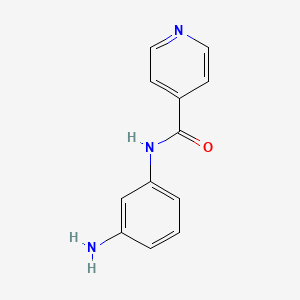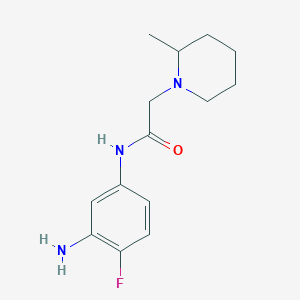
Saikosaponin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin E is a triterpenoid saponin compound primarily isolated from the roots of Bupleurum species, particularly Bupleurum chinense and Bupleurum scorzonerifolium . This compound is part of a larger group of saikosaponins, which are known for their significant biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Mechanism of Action
Target of Action
Saikosaponin E, a major biologically active triterpenoid, usually as glucosides, isolated from Traditional Chinese Medicines (TCM), has been found to have significant anti-Hepatitis B Virus (HBV) effects . The primary targets of this compound are the host and/or viral genes involved in HBV replication . In addition, this compound has been shown to interact with human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) .
Mode of Action
This compound exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This differs from the mechanism of action of nucleoside analogues . Molecular docking and molecular dynamics simulation studies revealed that this compound has good docking and molecular dynamics profiles when interacting with its targets .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This results in the inhibition of HBsAg and HBV RNA levels in vitro . The exact biochemical pathways and their downstream effects affected by this compound require further study.
Pharmacokinetics
The solubility of this compound, which is pivotal in dictating its pharmacokinetic profiles, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) processes within the body .
Result of Action
This compound markedly inhibits HBsAg and HBV RNA levels in vitro, indicating that this compound is a potent anti-HBV metabolite . The in vivo anti-HBV effects of this compound and its underlying mechanisms require further study .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multicomponent nature of TCM makes it difficult to select representative indicators for pharmacokinetic studies . Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . The exact environmental factors influencing the action of this compound require further study.
Biochemical Analysis
Biochemical Properties
Saikosaponin E interacts with several enzymes and proteins. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1); both of these enzymes play a major role in cell homeostasis and DNA damage during infection . The nature of these interactions suggests a possible improvement in immune response toward COVID-19 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it suppresses the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and also affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saikosaponins, including Saikosaponin E, involves complex chemical processes due to their intricate structures. A common approach involves the preparation of the aglycones from oleanolic acid, followed by regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment . Efficient gold (I)-catalyzed glycosylation is then used to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The process includes extraction, enrichment, and purification to eliminate non-saikosaponin components and improve detection efficiency . Advanced techniques such as UPLC-PDA-Q/TOF-MS are employed for the systematic characterization and identification of saikosaponins .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Saikosaponin E has a wide range of scientific research applications:
Comparison with Similar Compounds
Saikosaponin E is compared with other saikosaponins such as Saikosaponin A, Saikosaponin D, and Saikosaponin C:
Saikosaponin D: Exhibits potent anti-tumor effects and is structurally similar to this compound, with differences in the glycoside moieties.
Saikosaponin C: Has hepatoprotective properties and is used in the treatment of liver diseases, similar to this compound.
Uniqueness: this compound is unique due to its balanced profile of anti-inflammatory, anti-tumor, and hepatoprotective activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGDHYQRJRGMDG-CYMACDCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)

![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
![6-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2604643.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2604647.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)
![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)


